molecular formula C9H16O2 B13633703 3-Cyclopentylbutanoicacid

3-Cyclopentylbutanoicacid

Cat. No.: B13633703
M. Wt: 156.22 g/mol
InChI Key: VELADEJPRMSHTF-UHFFFAOYSA-N
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Description

Contextualization within Advanced Organic Chemistry Research

In the field of advanced organic chemistry, the value of a molecule is often determined by its utility as a building block for more complex structures. 3-Cyclopentylbutanoic acid, a carboxylic acid featuring a cyclopentyl ring, falls into this category of foundational molecules. Carboxylic acids are a cornerstone of organic synthesis, providing a versatile functional group for a multitude of chemical transformations. The presence of the cyclopentyl moiety introduces a specific, non-aromatic carbocyclic structure that is a feature of many natural products and pharmaceutically relevant molecules.

The synthesis of cyclopentyl-containing butanoic acid derivatives often requires multi-step sequences, with a key challenge being the control of stereochemistry at the chiral centers. For instance, the synthesis of derivatives like 4-amino-3-cyclopentylbutanoic acid necessitates stereoselective methods to obtain enantiomerically pure forms, which are crucial for biological applications. vulcanchem.com General synthetic routes can involve the alkylation of precursors like ethyl acetoacetate (B1235776) with cyclopentyl bromide. vulcanchem.com The creation of such structures underscores the importance of developing robust and efficient synthetic protocols that can be scaled up and are economically viable. acs.org

While direct research focusing exclusively on 3-Cyclopentylbutanoic acid as a primary synthetic target is not extensively documented, its structural class is recognized for its role in constructing larger molecular architectures. The principles of organic synthesis suggest that this compound is a viable starting material for a range of reactions typical of carboxylic acids.

Table 1: Potential Synthetic Transformations of 3-Cyclopentylbutanoic Acid
Reaction TypeDescriptionPotential Product Type
EsterificationReaction with an alcohol in the presence of an acid catalyst.Cyclopentylbutanoate Esters
Amide FormationReaction with an amine, often activated by a coupling agent.Cyclopentylbutanamides
ReductionConversion of the carboxylic acid to an alcohol using a reducing agent like lithium aluminum hydride.3-Cyclopentylbutan-1-ol
Alpha-HalogenationSubstitution of a hydrogen atom at the carbon adjacent to the carboxyl group with a halogen.2-Halo-3-cyclopentylbutanoic Acids

Significance in Biochemical and Plant Signaling Pathways Research

The structural framework of 3-Cyclopentylbutanoic acid is highly relevant to the study of plant biology, specifically in the context of the jasmonate signaling pathway. Jasmonates are a class of lipid-derived plant hormones that regulate a wide array of processes, including growth, development, and defense against stress. nih.govmdpi.com The biosynthesis of the most well-known jasmonate, jasmonic acid (JA), involves a series of enzymatic steps that transform fatty acids into complex signaling molecules. mdpi.com

A crucial intermediate in this pathway is 12-oxo-phytodienoic acid (OPDA). mdpi.com Through a process of β-oxidation, the octanoic acid side chain of OPDA's precursor is shortened, leading to intermediates with hexanoic and butanoic acid chains. One such intermediate is 4-(3-oxo-2-(pent-2-enyl)cyclopentyl)butanoic acid (OPC-4), a structural analog of 3-Cyclopentylbutanoic acid. researchgate.netresearchgate.net This molecule features a butanoic acid side chain attached to a cyclopentenone ring, highlighting the biochemical importance of this core structure. mdpi.com

The study of such pathways often employs synthetic analogs as chemical probes to investigate the function of specific enzymes or receptors. db-thueringen.denih.gov These analogs can be designed to be more stable, to have specific labels (e.g., fluorine), or to be simplified versions of the natural substrate to pinpoint the essential structural features for biological activity. db-thueringen.defrontiersin.org While direct studies using 3-Cyclopentylbutanoic acid as a probe in the jasmonate pathway are not prominent in the literature, its fundamental structure serves as a reference point for understanding the more complex, naturally occurring signaling molecules.

Table 2: Key Intermediates in the Jasmonate Biosynthetic Pathway Related to 3-Cyclopentylbutanoic Acid
Compound NameAbbreviationStructural FeaturesRole in Pathway
12-oxo-phytodienoic acidOPDACyclopentenone ring with an octanoic acid side chain.Precursor to jasmonic acid. mdpi.com
8-(3-oxo-2-(pent-2-enyl)cyclopentyl)octanoic acidOPC-8Cyclopentenone ring with an octanoic acid side chain.Intermediate derived from OPDA reduction. researchgate.net
6-(3-oxo-2-(pent-2-enyl)cyclopentyl)hexanoic acidOPC-6Cyclopentenone ring with a hexanoic acid side chain.Product of one round of β-oxidation of OPC-8. researchgate.net
4-(3-oxo-2-(pent-2-enyl)cyclopentyl)butanoic acidOPC-4Cyclopentenone ring with a butanoic acid side chain.Product of two rounds of β-oxidation of OPC-8; direct precursor to jasmonic acid formation. researchgate.net

Properties

Molecular Formula

C9H16O2

Molecular Weight

156.22 g/mol

IUPAC Name

3-cyclopentylbutanoic acid

InChI

InChI=1S/C9H16O2/c1-7(6-9(10)11)8-4-2-3-5-8/h7-8H,2-6H2,1H3,(H,10,11)

InChI Key

VELADEJPRMSHTF-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=O)O)C1CCCC1

Origin of Product

United States

Synthetic Methodologies for 3 Cyclopentylbutanoicacid and Its Analogues

Enzymatic and Biocatalytic Approaches to Cyclopentanoid Fatty Acid Derivatives

The use of enzymes in synthesis offers a green and highly selective alternative to traditional chemical methods. For fatty acid derivatives, lipases are particularly prominent biocatalysts.

Enzymatic synthesis enables the sustainable production of tailor-made fatty acid esters under mild conditions. frontiersin.org A key strategy involves the use of immobilized enzymes, such as Candida antarctica lipase (B570770) B (iCalB), which can catalyze the esterification of sugars with fatty acids. frontiersin.org To overcome the poor solubility of substrates like sugars in conventional organic solvents, novel reaction media such as deep eutectic solvents (DESs) have been successfully employed. frontiersin.orgrsc.org These solvents can be derived from renewable resources; for instance, a DES formed from choline (B1196258) chloride and glucose derived from lignocellulose hydrolysate can serve as both the reaction medium and a substrate for the synthesis. frontiersin.org

This integrated approach allows for the production of fatty acid sugar esters that are entirely based on renewable lignocellulosic biomass. frontiersin.org The fatty acid component itself can be produced microbially by oleaginous yeasts like Cryptococcus curvatus using the same biomass hydrolysate as a carbon source. frontiersin.org

Furthermore, some cyclopentanoid fatty acid derivatives are naturally produced by microorganisms. For example, (1S,2S)-[3-Oxo-2-(2Z)-pentenyl)-cyclopentyl]butanoic acid is a known secondary metabolite of the fungus Lasiodiplodia theobromae. nih.gov The diversity of compounds produced by such fungi can be influenced by the available carbon source, suggesting that fermentation conditions can be tuned to favor the synthesis of specific cyclopentanoid structures. nih.gov

Table 1: Enzymatic and Biocatalytic Synthesis Approaches

Approach Enzyme/Organism Key Features Application Example Source(s)
Enzymatic Esterification Immobilized Candida antarctica lipase B (iCalB) Use of deep eutectic solvents (DES) as green media; high selectivity. Synthesis of fatty acid sugar esters from lignocellulose-derived components. frontiersin.orgrsc.org
Microbial Production Lasiodiplodia theobromae Natural production of cyclopentanoid secondary metabolites. Production of (1S,2S)-[3-Oxo-2-(2Z)-pentenyl)-cyclopentyl]butanoic acid. nih.gov
Whole-Cell Biotransformation Cryptococcus curvatus Production of fatty acids from renewable biomass. Generation of fatty acid precursors for subsequent enzymatic esterification. frontiersin.org

Chemo-enzymatic Strategies in Complex Molecule Synthesis

Chemo-enzymatic synthesis combines the precision of biocatalysis with the versatility of conventional organic chemistry to construct complex molecules. nih.gov This approach leverages enzymes for steps that are challenging to achieve chemically, such as creating specific stereocenters, followed by chemical reactions to complete the molecular framework. nih.govbeilstein-journals.org Enzymes are valuable for generating chiral synthons, performing endgame transformations, and enabling cascade reactions for the rapid assembly of molecular complexity. nih.gov

A powerful chemo-enzymatic strategy involves the kinetic resolution of a racemic mixture. For instance, in the synthesis of both enantiomers of trans-3-hydroxypipecolic acid, a chemical Suzuki-Miyaura reaction is first used to create a key intermediate. researchgate.net This is followed by hydroboration/oxidation to produce a racemic alcohol. The lipase from Candida antarctica is then employed to selectively acylate one of the alcohol's enantiomers (the one with a 3S absolute configuration), allowing for the separation of the two highly pure enantiomers. researchgate.net

Another advanced application is the use of sequential, one-pot enzyme cascades. A bienzymatic cascade using an ene reductase (ERED) and an imine reductase (IRED) can convert α,β-unsaturated aldehydes into chiral amines with excellent enantiomeric excess (ee). rsc.org This biologically produced chiral intermediate can then be used in a subsequent chemical step, such as a Buchwald–Hartwig cyclization, to construct complex chiral molecules like 3-substituted tetrahydroquinolines. rsc.org This sequential approach effectively merges biocatalytic precision with robust chemical transformations. rsc.org

Table 2: Chemo-enzymatic Synthesis Strategies

Strategy Enzymatic Step Chemical Step Application Example Source(s)
Enzymatic Kinetic Resolution Lipase-catalyzed acylation of a racemic alcohol (Candida antarctica lipase). Suzuki-Miyaura reaction; Hydroboration/oxidation. Asymmetric synthesis of trans-3-hydroxypipecolic acid enantiomers. researchgate.net
Sequential Cascade One-pot Ene Reductase (ERED) / Imine Reductase (IRED) cascade. Buchwald-Hartwig cross-coupling reaction. Asymmetric synthesis of chiral 3-substituted tetrahydroquinolines. rsc.org
Integrated Synthesis Use of enzymes (e.g., Diels-Alderase) to form complex scaffolds. Multi-step organic synthesis to prepare enzyme substrates. Total synthesis of complex natural products. nih.govbeilstein-journals.org

Advanced Organic Synthesis Techniques Applicable to Butanoic Acid Derivatives

The chemical synthesis of 3-cyclopentylbutanoic acid and its derivatives often requires sophisticated, multi-step organic synthesis pathways to construct their specific structural frameworks. smolecule.com A significant challenge in synthesizing cycloalkyl-substituted amino acids, such as 4-amino-3-cyclopentylbutanoic acid, is establishing the correct stereochemistry with high yields. smolecule.com

Several advanced techniques are employed:

Cross-Coupling Reactions: The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. It has been used to synthesize biphenyl (B1667301) butanoic acid derivatives by coupling an appropriate aryl boronic acid with a butanoic acid-derived substrate. nih.gov This reaction is typically catalyzed by a palladium complex, such as Pd(PPh₃)₄. nih.gov

Stereoselective Synthesis: Achieving high enantiomeric purity is critical. The pseudoephedrine glycinamide (B1583983) alkylation method has proven effective for accessing both D- and L-configuration amino acids with high enantiomeric purity. smolecule.com Another approach involves using chiral catalysts, such as chiral phosphoric acids, to control the stereochemical outcome of reactions like the Grignard addition to an imine, achieving enantiomeric excesses up to 95%. vulcanchem.com

Classic Transformations: Established reactions remain vital for building the carbon skeleton and modifying functional groups. For example, the synthesis of δ-cyclopentylbutyric acid can be achieved from 3-(2-oxocyclopentane)propionic acid using the Wolff-Kishner reduction, which reduces the ketone to a methylene (B1212753) group. acs.org

Multi-step Sequences: The synthesis of complex analogues often involves a sequence of reactions. For example, the plant metabolite (-)-methyl jasmonate, a cyclopentanoid, is synthesized from a cyclopentadiene (B3395910) precursor through a series of steps including regioselective pent-2-enylation, photooxidation, and alkylation of a π-allyl palladium intermediate with dimethyl malonate. nih.gov

Table 3: Advanced Organic Synthesis Techniques

Technique Description Key Reagents/Catalysts Application Example Source(s)
Suzuki-Miyaura Coupling Palladium-catalyzed cross-coupling of a boronic acid with an organohalide. Pd(PPh₃)₄, aq. Na₂CO₃ Synthesis of biphenylbutanoic acid derivatives. nih.gov
Asymmetric Alkylation Alkylation of a chiral auxiliary to introduce stereocenters. Pseudoephedrine glycinamide Synthesis of D- and L-configuration amino acids. smolecule.com
Chiral Catalysis Use of a chiral catalyst to direct the formation of one enantiomer. Chiral phosphoric acids Enantioselective synthesis of 3-amino-3-cyclopentylbutanoic acid. vulcanchem.com
Wolff-Kishner Reduction Reduction of a carbonyl group to a methylene group. Hydrazine hydrate, KOH Synthesis of δ-cyclopentylbutyric acid from a keto-acid precursor. acs.org

Design and Preparation of Structurally Modified Analogues for Mechanistic Probes

The design and synthesis of structurally modified analogues of a parent compound are crucial for probing biological mechanisms and understanding structure-activity relationships (SAR). nih.gov For compounds like 3-cyclopentylbutanoic acid, creating analogues with slight structural variations allows researchers to investigate how these changes affect the molecule's interaction with biological targets like enzymes or receptors.

The synthesis of these probes demands precise control over the molecular architecture, particularly stereochemistry. The presence of a chiral center, as seen in 4-amino-3-cyclopentylbutanoic acid, necessitates stereoselective synthesis to isolate and test individual enantiomers, as different spatial arrangements can lead to vastly different biological activities. vulcanchem.com

A clear example of this design-and-synthesize approach is seen in the development of neprilysin (NEP) inhibitors. nih.gov Researchers synthesized a series of biphenyl butanoic acid derivatives to explore the SAR in the S1′ subsite of the enzyme. By adding a chlorine atom to a specific position on the biphenyl ring, they were able to probe a newly found subsite, which resulted in a 17-fold increase in biochemical potency. nih.gov This modification served as a mechanistic probe, confirming the binding mode and guiding the design of more potent clinical candidates. nih.gov This iterative process of structure-guided design, chemical synthesis, and biological testing is fundamental to modern medicinal chemistry.

Table 4: Design of Structurally Modified Analogues

Analogue Design Strategy Purpose Synthetic Method Example Source(s)
Stereoisomer Synthesis To determine the biologically active enantiomer/diastereomer. Stereoselective synthesis (e.g., using chiral auxiliaries or catalysts). Preparation of enantiomerically pure forms of 4-amino-3-cyclopentylbutanoic acid. vulcanchem.com
Substituent Modification To probe specific binding pockets and improve potency (SAR). Targeted functionalization (e.g., Suzuki coupling to add substituted aryl groups). Addition of a chlorine atom to a biphenyl butanoic acid to probe the S1' subsite of neprilysin. nih.gov
Isosteric Replacement To improve properties while maintaining biological activity. Multi-step organic synthesis. Replacing functional groups with others of similar size and electronics. smolecule.com

Reaction Mechanisms and Chemical Transformations

Mechanistic Investigations of Cyclopentane (B165970) Ring Formation and Modification Reactions

The formation of the cyclopentane ring, a key structural motif in 3-Cyclopentylbutanoic acid, can be achieved through various synthetic strategies, each with distinct mechanistic pathways. While specific studies on the synthesis of 3-Cyclopentylbutanoic acid are not extensively documented, the principles of cyclopentane ring formation can be inferred from established organic chemistry reactions.

One common approach to constructing five-membered rings is through intramolecular cyclization reactions . For a precursor to 3-Cyclopentylbutanoic acid, this could involve a molecule with a linear carbon chain of appropriate length and functional groups that can react to form a carbon-carbon bond at the desired positions. For instance, a properly substituted heptenoic or octenoic acid derivative could undergo cyclization.

Radical cyclization offers a powerful method for the formation of cyclopentane rings. wikipedia.org This process typically involves three steps:

Selective radical generation: A radical is generated at a specific position on a precursor molecule.

Radical cyclization: The radical attacks a multiple bond (alkene or alkyne) within the same molecule to form a cyclic radical. wikipedia.org

Conversion of the cyclized radical to the product: The newly formed cyclic radical is quenched to yield the final cyclopentane derivative. wikipedia.org

The stereoselectivity of radical cyclizations can often be controlled by the conformation of the transition state. rsc.org

Catalytic methods also play a significant role in cyclopentane synthesis. Transition metal catalysts, such as those based on rhodium, nickel, or titanium, can facilitate various cycloaddition and cycloisomerization reactions. organic-chemistry.org For example, a formal [3+2] cycloaddition of cyclopropyl (B3062369) ketones and alkenes, catalyzed by a chiral titanium complex, can produce polysubstituted cyclopentanes. organic-chemistry.org Another approach involves the catalytic decarbonylative cycloaddition between cyclobutanones and olefins, where a rhodium catalyst mediates the formation of a bridged cyclopentane structure. nih.gov The mechanism involves the oxidative addition of the transition metal into a C-C bond of the cyclobutanone, followed by CO extrusion and subsequent reaction with an olefin. nih.gov

The modification of the cyclopentane ring itself can occur through various reactions, although these are generally less common than reactions involving the more reactive carboxylic acid group. Such modifications might include dehydrogenation to form a cyclopentene (B43876) ring or ring-opening reactions under harsh conditions.

Carboxylic Acid Functional Group Reactivity in Complex Chemical Systems

The carboxylic acid group (-COOH) is the primary site of chemical reactivity in 3-Cyclopentylbutanoic acid. Its behavior in complex chemical systems is characterized by a range of reactions, including esterification, amide formation, and conversion to other acid derivatives.

Esterification is a fundamental reaction of carboxylic acids. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, is a common method for producing esters. masterorganicchemistry.com The mechanism involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the alcohol. masterorganicchemistry.com The reaction is an equilibrium process, and the use of excess alcohol or removal of water can drive it towards the formation of the ester. masterorganicchemistry.com The kinetics of esterification can be influenced by factors such as the structure of the carboxylic acid and the alcohol, the type and concentration of the catalyst, and the reaction temperature. mdpi.comresearchgate.netcore.ac.uk

Amide formation is another crucial reaction of carboxylic acids, particularly in biological contexts where peptide bonds (a type of amide bond) are formed. The direct reaction of a carboxylic acid with an amine is generally slow due to the formation of a stable ammonium (B1175870) carboxylate salt. libretexts.orglibretexts.org Therefore, the carboxylic acid is often "activated" by converting it into a more reactive derivative, such as an acid chloride, an acid anhydride, or an active ester. fishersci.co.uklibretexts.org Coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are commonly used to facilitate amide bond formation by creating a highly reactive O-acylisourea intermediate. fishersci.co.uk

The reactivity of the carboxylic acid group can be summarized in the following table:

Reaction TypeReactantsProductsConditions
Esterification Carboxylic acid, AlcoholEster, WaterAcid catalyst, Heat
Amide Formation Carboxylic acid, AmineAmide, WaterActivating agent (e.g., DCC), or conversion to acid derivative
Reduction Carboxylic acidPrimary alcoholStrong reducing agent (e.g., LiAlH₄)
Conversion to Acid Chloride Carboxylic acidAcid chlorideThionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

Oxidative and Reductive Transformations Relevant to Biochemical Pathways

In a biological context, 3-Cyclopentylbutanoic acid can undergo various oxidative and reductive transformations, often catalyzed by enzymes. These transformations are central to its metabolism and potential physiological effects.

Oxidative transformations are frequently mediated by the Cytochrome P450 (CYP) superfamily of enzymes. mdpi.commdpi.comnih.gov These heme-containing monooxygenases are primarily located in the liver and are responsible for the metabolism of a wide array of xenobiotics and endogenous compounds. mdpi.commdpi.com The general mechanism of CYP-mediated oxidation involves the activation of molecular oxygen and the insertion of one oxygen atom into the substrate. nih.gov For a molecule like 3-Cyclopentylbutanoic acid, oxidation could occur at several positions, including the cyclopentane ring or the butyric acid side chain, leading to hydroxylated metabolites. The specific CYP isoforms involved and the resulting metabolites would depend on the precise structure of the substrate and the expression levels of different CYPs. The inactivation of cytochrome P450 enzymes by compounds containing cyclopropyl groups has been studied, suggesting that cyclic structures can interact with these enzymes in complex ways. nih.govresearchgate.net

Reductive transformations of the carboxylic acid group are also possible within biochemical pathways. While the reduction of carboxylic acids to alcohols is a challenging reaction in standard organic synthesis, requiring strong reducing agents, enzymatic systems have evolved to carry out this transformation under mild physiological conditions. nih.govbeilstein-journals.orgnih.gov Carboxylic acid reductases (CARs) are a class of enzymes that can catalyze the reduction of carboxylic acids to aldehydes. nih.govmdpi.com This reaction typically requires cofactors such as ATP and NADPH. nih.govmdpi.com The resulting aldehyde can then be further reduced to a primary alcohol by alcohol dehydrogenases.

The following table summarizes key enzymatic transformations:

TransformationEnzyme FamilyCofactors (Typical)Potential Product from 3-Cyclopentylbutanoic acid
Oxidation (Hydroxylation) Cytochrome P450 (CYP)NADPH, O₂Hydroxylated 3-cyclopentylbutanoic acid
Reduction Carboxylic Acid Reductase (CAR)ATP, NADPH3-Cyclopentylbutanal

Conjugation Reactions and Derivative Formation

Conjugation reactions represent a major pathway in phase II metabolism, where a polar molecule is attached to a xenobiotic or its metabolite to increase its water solubility and facilitate its excretion from the body. wikipedia.org For carboxylic acids like 3-Cyclopentylbutanoic acid, two important conjugation reactions are glucuronidation and amino acid conjugation.

Glucuronidation is the most common conjugation reaction in mammals. nih.gov It involves the transfer of glucuronic acid from the activated co-substrate, uridine (B1682114) diphosphate (B83284) glucuronic acid (UDPGA), to the carboxylic acid group, forming an acyl glucuronide. nih.gov This reaction is catalyzed by a family of enzymes called UDP-glucuronosyltransferases (UGTs). nih.gov Several UGT isoforms, such as UGT1A3, UGT1A9, and UGT2B7, are known to catalyze the glucuronidation of carboxylic acids. nih.gov

Amino acid conjugation is another significant pathway for the metabolism of carboxylic acids. reactome.orgpharmacy180.comal-edu.com In this reaction, the carboxylic acid is first activated to a coenzyme A (CoA) thioester. pharmacy180.comal-edu.com This activated intermediate then reacts with an amino acid, such as glycine (B1666218) or glutamine, to form an amide linkage. pharmacy180.comal-edu.com This process is catalyzed by N-acyltransferases. pharmacy180.com

Beyond metabolic conjugation, the carboxylic acid group of 3-Cyclopentylbutanoic acid allows for the straightforward synthesis of a variety of derivatives in the laboratory. As previously mentioned, esters and amides are readily prepared. libretexts.orgorganic-chemistry.orgorganic-chemistry.orgresearchgate.netresearchgate.netyoutube.com The synthesis of these derivatives can be used to modify the physicochemical properties of the parent compound, such as its solubility, volatility, and biological activity. For example, converting the carboxylic acid to an ester can increase its lipophilicity.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Molecular Conformation and Energetics

Quantum chemical calculations are fundamental to understanding the three-dimensional structure and energetic landscape of 3-Cyclopentylbutanoic acid. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule.

Detailed research findings from computational studies on similar carboxylic acids reveal that the conformational preferences are governed by a delicate balance of steric and electronic effects. For 3-Cyclopentylbutanoic acid, the key degrees of freedom are the rotation around the C-C bonds in the butanoic acid chain and the orientation of the cyclopentyl ring relative to the chain.

Quantum mechanical calculations, such as those employing Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2), can be used to locate and characterize the energy minima on the potential energy surface, which correspond to stable conformers. nih.gov A typical study would involve geometry optimization of various starting structures to find the lowest energy conformations. nih.gov The relative energies of these conformers can then be calculated to determine their population distribution at a given temperature according to the Boltzmann distribution. researchgate.net

For instance, calculations on related molecules like retinoic acid have shown that different torsion angles in the polyene chain lead to a variety of conformers with distinct energy levels. nih.gov Similarly, for 3-Cyclopentylbutanoic acid, the orientation of the bulky cyclopentyl group and the carboxylic acid group would be the primary determinants of conformational energy.

Table 1: Exemplary Relative Energies of 3-Cyclopentylbutanoic Acid Conformers This table is illustrative and based on typical results from quantum chemical calculations for flexible molecules.

Conformer Method/Basis Set Relative Energy (kcal/mol) Population (%) at 298.15 K
1 (Global Minimum) DFT (B3LYP/6-31G(d)) 0.00 75.3
2 DFT (B3LYP/6-31G(d)) 1.15 12.1
3 DFT (B3LYP/6-31G(d)) 1.80 4.5

| 4 | DFT (B3LYP/6-31G(d)) | 2.50 | 1.5 |

Data is hypothetical and for illustrative purposes.

These calculations provide crucial data on the most stable shapes the molecule is likely to adopt, which is essential for understanding its physical properties and how it interacts with other molecules.

Molecular Dynamics Simulations and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. kobv.de By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of molecular behavior, including conformational changes and intermolecular interactions. nih.gov

For 3-Cyclopentylbutanoic acid, an MD simulation would typically place one or more molecules in a simulation box, often with a solvent like water, to study its behavior in a condensed phase. The interactions between atoms are described by a force field, which is a set of parameters that approximate the potential energy of the system. nih.gov

These simulations can reveal how the molecule interacts with its environment. For example, they can show the formation and dynamics of hydrogen bonds between the carboxylic acid group of 3-Cyclopentylbutanoic acid and surrounding water molecules. researchgate.net They can also illustrate how the hydrophobic cyclopentyl and butyl parts of the molecule influence the structuring of water around them. Studies on microemulsions show that MD simulations can effectively quantify the interaction energies between different components of a mixture. researchgate.net Such analysis for 3-Cyclopentylbutanoic acid could detail its interaction with various solvents or its tendency to aggregate.

Table 2: Exemplary Intermolecular Interaction Energies for 3-Cyclopentylbutanoic Acid in Water This table presents a hypothetical breakdown of interaction energies from an MD simulation.

Interaction Type Energy Component Average Energy (kJ/mol)
3-Cyclopentylbutanoic acid - Water Electrostatic -45.2
Van der Waals -28.7
3-Cyclopentylbutanoic acid - 3-Cyclopentylbutanoic acid Electrostatic -15.8

Data is hypothetical and for illustrative purposes.

MD simulations are particularly useful for exploring dynamic processes that occur over timescales from picoseconds to microseconds, offering insights that are complementary to the static picture provided by quantum chemical calculations. nih.gov

Prediction of Reactivity and Mechanistic Pathways using Computational Models

Computational models are invaluable for predicting the chemical reactivity of 3-Cyclopentylbutanoic acid and elucidating the mechanisms of its reactions. Quantum chemical methods can be used to model the transition states of chemical reactions, which are the high-energy structures that connect reactants and products. The energy of the transition state determines the activation energy of the reaction, a key factor in reaction kinetics.

A relevant computational study on the pyrolysis of naphthenic acids, including the model compound cyclopentanoic acid, used DFT calculations (B3LYP/6-311++G(2df,p)//B3LYP/6-31G(d)) to investigate competing decomposition pathways. acs.org The primary mechanisms explored were decarboxylation (loss of CO₂) and dehydration. acs.org

Applying a similar methodology to 3-Cyclopentylbutanoic acid would allow for the investigation of its thermal decomposition. The calculations would model the transition state structures for reactions such as decarboxylation to form cyclopentylpropane and dehydration. By comparing the calculated activation energies for these different pathways, one can predict which reaction is more likely to occur under specific conditions. acs.org For many aliphatic carboxylic acids, computational studies have shown that decarboxylation is kinetically favored over dehydration. acs.org

Table 3: Hypothetical Calculated Activation Energies for Decomposition of 3-Cyclopentylbutanoic Acid This table is illustrative, based on findings for similar carboxylic acids.

Reaction Pathway Transition State Computational Method Calculated Activation Energy (kJ/mol)
Decarboxylation TS_decarbox B3LYP/6-311++G(2df,p) 250

| Dehydration | TS_dehyd | B3LYP/6-311++G(2df,p) | 310 |

Data is hypothetical and for illustrative purposes.

These predictive models are crucial for understanding the stability of 3-Cyclopentylbutanoic acid and for designing synthetic or degradative chemical processes.

Computational Analysis of Chiral Properties and Stereoisomerism

3-Cyclopentylbutanoic acid possesses a chiral center at the third carbon atom of the butanoic acid chain, the carbon to which the cyclopentyl ring is attached. This means the molecule can exist as two non-superimposable mirror images, known as enantiomers: (R)-3-Cyclopentylbutanoic acid and (S)-3-Cyclopentylbutanoic acid. wikipedia.org

Computational chemistry offers methods to analyze and distinguish between these stereoisomers. While enantiomers have identical physical properties like boiling point and solubility in achiral solvents, they differ in their interaction with plane-polarized light (optical activity) and with other chiral molecules. ulisboa.pt

Quantum chemical calculations can predict properties that depend on chirality. For example, the optical rotation of each enantiomer can be calculated and compared with experimental values to assign the absolute configuration (R or S). Furthermore, computational docking studies can be performed to model the interaction of each enantiomer with a chiral receptor, such as an enzyme active site. These simulations can predict which enantiomer will bind more strongly, providing a molecular-level explanation for differences in biological activity. nih.gov

The existence of stereoisomers is a critical aspect of a molecule's chemical identity. msu.edu Computational analysis helps in understanding the distinct three-dimensional arrangements of the enantiomers and predicting their differential behavior in chiral environments.

Table 4: List of Compounds Mentioned

Compound Name
(R)-3-Cyclopentylbutanoic acid
(S)-3-Cyclopentylbutanoic acid
3-Cyclopentylbutanoic acid
3-cyclopentylbutyric acid
Cyclopentanoic acid
Cyclopentylpropane
Hypochlorous acid

Advanced Analytical Methodologies in Research

Chromatographic Techniques for Separation and Quantification in Complex Biological Matrices

The separation and quantification of 3-Cyclopentylbutanoic acid from intricate biological matrices such as plasma, urine, or tissue extracts present a significant analytical challenge. The inherent complexity of these samples, containing a multitude of endogenous compounds, requires high-resolution chromatographic methods to achieve accurate and reliable measurements. Both gas chromatography (GC) and liquid chromatography (LC) are powerful tools in this regard, often coupled with mass spectrometry (MS) for enhanced sensitivity and specificity.

Gas chromatography, particularly capillary GC, is a well-established technique for the analysis of fatty acids. For compounds like 3-Cyclopentylbutanoic acid, derivatization is often a necessary step to increase volatility and improve chromatographic peak shape. Common derivatization strategies for carboxylic acids include esterification to form methyl esters (FAMEs) or other alkyl esters, or conversion to silyl (B83357) derivatives. The choice of a suitable capillary column, typically with a polar stationary phase, is critical for resolving 3-Cyclopentylbutanoic acid from other isomeric and structurally related fatty acids that may be present in the biological sample.

High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) offer alternative and often complementary approaches. Reversed-phase chromatography is a common mode of separation for fatty acids. However, due to the polar nature of the carboxylic acid group, derivatization may also be employed to enhance retention on non-polar stationary phases and improve ionization efficiency for mass spectrometric detection. The selection of mobile phase composition and gradient elution programs is optimized to achieve the desired separation from matrix components.

Below is a table summarizing chromatographic conditions that are generally applicable to the analysis of cyclic fatty acids, which can be adapted for 3-Cyclopentylbutanoic acid.

ParameterGas Chromatography (GC)Liquid Chromatography (LC)
Derivatization Methylation (e.g., with BF3/Methanol), Silylation (e.g., with BSTFA)Pre-column derivatization for fluorescence or UV detection, or to enhance ionization
Column Polar capillary columns (e.g., wax-based, cyanopropyl-based)C18 or other reversed-phase columns
Mobile Phase -Acetonitrile, Methanol, Water with acid modifiers (e.g., formic acid)
Detector Flame Ionization Detector (FID), Mass Spectrometry (MS)UV Detector, Fluorescence Detector, Mass Spectrometry (MS)

Mass Spectrometry Applications for Structural Elucidation and Pathway Analysis

Mass spectrometry is an indispensable tool for the structural characterization of 3-Cyclopentylbutanoic acid and for tracing its metabolic fate. When coupled with chromatographic separation (GC-MS or LC-MS), it provides not only quantitative data but also rich structural information through the analysis of mass-to-charge ratios (m/z) and fragmentation patterns.

In LC-MS, softer ionization techniques such as electrospray ionization (ESI) are typically used, which often result in a prominent protonated or deprotonated molecular ion. Tandem mass spectrometry (MS/MS) is then employed to induce fragmentation of the selected precursor ion. This controlled fragmentation provides specific structural information that is crucial for distinguishing isomers and identifying metabolites. By analyzing the products of metabolic transformations, such as hydroxylation or chain shortening, mass spectrometry plays a key role in pathway analysis.

The table below outlines the general fragmentation patterns expected for a derivative of 3-Cyclopentylbutanoic acid in mass spectrometry.

Ionization TechniquePrecursor Ion (Example)Expected Major Fragment IonsInformation Gained
Electron Ionization (EI) in GC-MS [M]+• of methyl esterFragments from loss of methoxy (B1213986) group, cleavage of the alkyl chain, and fragmentation of the cyclopentyl ring.Molecular weight confirmation, structural fingerprint for identification.
Tandem MS (MS/MS) in LC-MS [M-H]-Neutral loss of CO2, fragments from cleavage of the alkyl chain.Confirmation of carboxylic acid group, structural details of the carbon skeleton.

Isotopic Labeling Techniques for Metabolic Pathway Tracing

Isotopic labeling is a powerful technique to trace the metabolic fate of 3-Cyclopentylbutanoic acid in vivo or in cell culture systems. nih.gov This involves introducing a stable isotope, such as carbon-13 (¹³C) or deuterium (B1214612) (²H), into the molecule. The labeled compound is then administered to the biological system, and its conversion into various metabolites can be tracked over time using mass spectrometry. nih.gov

By analyzing the mass shifts in the resulting metabolites, researchers can definitively identify the products of 3-Cyclopentylbutanoic acid metabolism and elucidate the biochemical pathways involved. For instance, if ¹³C-labeled 3-Cyclopentylbutanoic acid is introduced, any downstream metabolites will also contain the ¹³C label, allowing for their unambiguous identification in a complex biological extract. This approach can reveal processes such as beta-oxidation, ring-opening, or other modifications.

The degree of isotope incorporation into different metabolite pools can also provide quantitative information about the flux through various metabolic pathways. This dynamic information is crucial for understanding how the metabolism of 3-Cyclopentylbutanoic acid is regulated and how it might be altered in different physiological or pathological states.

High-Throughput Analytical Platforms in Metabolomics Research

Metabolomics aims to comprehensively identify and quantify all small-molecule metabolites in a biological sample. High-throughput analytical platforms are essential for these large-scale studies. These platforms typically involve the use of automated sample preparation, rapid chromatographic separations, and sensitive mass spectrometric detection.

While specific high-throughput screening for 3-Cyclopentylbutanoic acid has not been widely reported, the methodologies used in general metabolomics are applicable. Untargeted metabolomics approaches, which aim to measure as many metabolites as possible, could potentially identify and relatively quantify 3-Cyclopentylbutanoic acid and its metabolites if they are present in the samples. Targeted metabolomics methods, on the other hand, can be developed for the precise and accurate quantification of 3-Cyclopentylbutanoic acid and a predefined set of related metabolites.

These high-throughput platforms often utilize advanced data processing software to handle the large datasets generated, perform statistical analysis, and identify significant changes in metabolite levels in response to various stimuli or in different disease states. The integration of 3-Cyclopentylbutanoic acid into such platforms would enable the study of its role in broader metabolic networks.

Role of 3 Cyclopentylbutanoicacid Opc4 in Plant Biochemical Pathways and Signaling

Biosynthesis of Jasmonates: OPC4 as a Key Intermediate

The formation of jasmonic acid (JA) and its derivatives originates from fatty acids within plant cell membranes, proceeding through a multi-step enzymatic cascade known as the octadecanoid pathway. nih.govwikipedia.org OPC4 emerges as a crucial intermediate in this process, formed after a series of modifications to the initial precursor. researchgate.net

Upstream Precursors and Enzymatic Steps (e.g., 12-oxo-phytodienoic acid (OPDA) reduction, β-oxidation)

The biosynthesis of jasmonates begins in the chloroplast with the conversion of α-linolenic acid (an 18-carbon fatty acid) or hexadecatrienoic acid (a 16-carbon fatty acid) into 12-oxo-phytodienoic acid (OPDA) or dinor-OPDA (dnOPDA), respectively. nih.govnih.govmdpi.com This conversion is catalyzed by a sequence of enzymes including lipoxygenase (LOX), allene (B1206475) oxide synthase (AOS), and allene oxide cyclase (AOC). nih.govnih.gov

Following its synthesis in the chloroplast, OPDA is transported to the peroxisome. nih.govnih.gov Inside the peroxisome, the canonical pathway involves the reduction of the cyclopentenone ring of OPDA by the enzyme 12-oxo-phytodienoic acid reductase 3 (OPR3). nih.govoup.com The product of this reaction, 3-oxo-2-(2'(Z)-pentenyl)cyclopentane-1-octanoic acid (OPC-8:0), then undergoes three successive cycles of β-oxidation. oup.comresearchgate.net This process systematically shortens the octanoic acid side chain, sequentially producing intermediates OPC-6:0 and finally OPC4 (3-oxo-2-(2'(Z)-pentenyl)cyclopentane-1-butanoic acid). researchgate.netoup.com A final round of β-oxidation converts OPC4 into jasmonic acid. researchgate.netresearchgate.net

Table 1: Key Enzymatic Steps in the Conversion of OPDA to Jasmonic Acid

StepPrecursorEnzyme(s)ProductLocation
112-oxo-phytodienoic acid (OPDA)OPR33-oxo-2-(2'(Z)-pentenyl)cyclopentane-1-octanoic acid (OPC-8:0)Peroxisome
2OPC-8:0β-oxidation enzymes3-oxo-2-(2'(Z)-pentenyl)cyclopentane-1-hexanoic acid (OPC-6:0)Peroxisome
3OPC-6:0β-oxidation enzymes3-oxo-2-(2'(Z)-pentenyl)cyclopentane-1-butanoic acid (OPC4)Peroxisome
4OPC4β-oxidation enzymesJasmonic Acid (JA)Peroxisome

Intermediacy in Hexadecane and Octadecane Pathways

Jasmonate biosynthesis can proceed from two different fatty acid precursors: the 18-carbon α-linolenic acid (the octadecanoid pathway) and the 16-carbon hexadecatrienoic acid (the hexadecanoid pathway). nih.govmdpi.com

Octadecanoid Pathway : This is the primary pathway, starting with α-linolenic acid (18:3) to produce OPDA. After reduction by OPR3 to OPC-8:0, the molecule undergoes three cycles of β-oxidation, with OPC4 serving as the penultimate precursor to the final 12-carbon jasmonic acid. oup.com

Hexadecanoid Pathway : This parallel pathway begins with hexadecatrienoic acid (16:3) to form dinor-OPDA (dnOPDA). mdpi.compnas.org This C16 precursor is then reduced by OPR3 to form OPC-6:0. mdpi.com From this point, it enters the β-oxidation sequence, yielding OPC4 after one cycle, which is then converted to JA. mdpi.com

Therefore, OPC4 is a common intermediate, converging from both the C18 and C16 initial precursor pathways before the final synthesis of jasmonic acid.

OPR3-Independent Pathway of Jasmonate Biosynthesis

While the pathway involving OPR3 is considered the main route for JA synthesis, research has uncovered an alternative, OPR3-independent pathway. semanticscholar.orgnih.gov In mutants lacking a functional OPR3 enzyme, plants can still produce jasmonic acid and mount JA-dependent defense responses. semanticscholar.orgnih.gov

In this bypass, OPDA in the peroxisome is first subjected to β-oxidation without prior reduction of the cyclopentenone ring. semanticscholar.orgresearchgate.net This process leads to the formation of intermediates like tetranor-OPDA (tn-OPDA) and 4,5-didehydro-JA. mdpi.comnih.gov It is proposed that 4,5-didehydro-JA is then released into the cytosol and reduced to JA by a different reductase, OPR2. mdpi.comsemanticscholar.org This alternative route demonstrates the metabolic flexibility of plants in ensuring the production of vital signaling molecules like jasmonic acid, even when a primary enzyme is absent. semanticscholar.orgresearchgate.net

Metabolism and Biotransformation of OPC4 and its Derivatives

Once formed, jasmonic acid and its precursors can undergo various metabolic transformations that modulate their activity, transport, and eventual deactivation. frontiersin.orgoup.com These modifications are crucial for fine-tuning plant responses to developmental cues and environmental stresses.

Conjugation with Amino Acids and Other Biological Molecules

The primary bioactive form of jasmonate is not jasmonic acid itself, but its conjugate with the amino acid isoleucine, forming jasmonoyl-L-isoleucine (JA-Ile). frontiersin.orgnih.govnih.gov This conjugation is the critical activation step for JA signaling. nih.govspringernature.com The reaction is catalyzed in the cytoplasm by the enzyme JASMONATE RESISTANT 1 (JAR1). oup.commdpi.com

While the direct conjugation of OPC4 is not the primary route, the metabolism of its downstream product, JA, is extensive. nih.gov Besides isoleucine, JA has been shown to conjugate with other amino acids such as alanine, valine, leucine, and methionine, although these forms show different activities. oup.com Further modifications can occur, including methylation to form methyl jasmonate (MeJA), hydroxylation, glycosylation, sulfation, and decarboxylation, creating a diverse suite of signaling molecules. oup.comwikipedia.orgnih.gov

Catabolism and Deactivation Pathways within Plant Systems

To terminate the signaling response, jasmonates must be deactivated and catabolized. frontiersin.org The primary deactivation pathway for the active hormone JA-Ile involves oxidation. nih.govnih.gov A group of enzymes known as cytochrome P450s, specifically from the CYP94 family, play a key role in this process. frontiersin.orgoup.comnih.gov

These enzymes catalyze ω-oxidation, which involves sequential hydroxylation and carboxylation of JA-Ile. frontiersin.orgoup.com This process converts JA-Ile first into 12-OH-JA-Ile (12-hydroxy-JA-Ile) and then into 12-COOH-JA-Ile (dicarboxy-JA-Ile), which are inactive forms. frontiersin.org Another deactivation method is the hydrolysis of the amide bond in JA-Ile by amidohydrolases, which separates JA from isoleucine, thereby inactivating the signal. oup.comresearchgate.net These catabolic pathways ensure that the jasmonate signal is transient and tightly controlled within the plant. frontiersin.org

Interplay with Jasmonate Signaling Network in Plants

3-Cyclopentylbutanoic acid, also known as OPC-4, is a key intermediate in the biosynthesis of jasmonic acid (JA), a phytohormone central to a plant's growth, development, and defense mechanisms. mdpi.commdpi.com The jasmonate signaling pathway is a complex network that allows plants to respond to both environmental stresses and developmental cues. mdpi.com The pathway is initiated in the chloroplasts and continues in the peroxisomes, where OPC-4 is formed. nih.gov Specifically, the process begins with the conversion of α-linolenic acid to 12-oxo-phytodienoic acid (OPDA). mdpi.com OPDA is then transported to the peroxisome, where it is reduced and undergoes a series of β-oxidation steps. frontiersin.org This chain-shortening process yields sequential intermediates, including OPC-8 and OPC-6, before finally producing OPC-4, which is then converted into jasmonic acid. mdpi.com While the most biologically active signal in this pathway is widely considered to be the jasmonic acid conjugate, jasmonoyl-L-isoleucine (JA-Ile), the precursors and intermediates, including OPC-4, are indispensable for its production and may possess signaling roles of their own. nih.govfrontiersin.org

Transcriptional Regulation and Gene Expression Modulation

The jasmonate signaling pathway culminates in significant changes to gene expression, allowing the plant to adapt to stimuli such as herbivory or pathogen attack. nih.gov This transcriptional reprogramming is primarily controlled by a well-defined module involving the F-box protein CORONATINE INSENSITIVE 1 (COI1), JASMONATE ZIM-DOMAIN (JAZ) repressor proteins, and various transcription factors (TFs). mdpi.com In the absence of a stimulus, JAZ proteins bind to and inhibit transcription factors like MYC2, MYC3, and MYC4, preventing the expression of jasmonate-responsive genes. mdpi.com

The production of JA-Ile, which is dependent on the biosynthetic pathway that includes the formation of OPC-4, triggers the signaling cascade. frontiersin.org JA-Ile acts as a molecular glue, facilitating the interaction between JAZ proteins and the SCF(COI1) ubiquitin E3 ligase complex. frontiersin.org This interaction targets the JAZ repressors for degradation via the 26S proteasome, thereby liberating the transcription factors. mdpi.com These freed TFs can then activate the expression of a wide array of genes involved in plant defense and development. mdpi.com While OPC-4's role is primarily defined as a precursor to the molecules that initiate this process, its steady and reliable synthesis is a prerequisite for the entire transcriptional response. The regulation of the biosynthetic pathway's enzymes ensures that this response can be mounted rapidly when needed.

Key Proteins in Jasmonate Biosynthesis and SignalingRoleCellular Location
Lipoxygenase (LOX) Catalyzes the initial oxygenation of α-linolenic acid.Chloroplast
Allene Oxide Synthase (AOS) Converts the hydroperoxide product of LOX into an unstable allene oxide.Chloroplast
Allene Oxide Cyclase (AOC) Cyclizes the allene oxide to form 12-oxo-phytodienoic acid (OPDA).Chloroplast
OPDA Reductase 3 (OPR3) Reduces OPDA in the peroxisome.Peroxisome
Acyl-CoA Oxidase (ACX) Participates in the β-oxidation of the carboxylic acid side chain of OPDA derivatives.Peroxisome
CORONATINE INSENSITIVE 1 (COI1) F-box protein that functions as the receptor for JA-Ile.Nucleus
JASMONATE ZIM-DOMAIN (JAZ) Repressor proteins that inhibit jasmonate-responsive gene transcription.Nucleus
MYC2, MYC3, MYC4 Transcription factors that activate downstream genes upon release from JAZ repression.Nucleus

Crosstalk with Other Phytohormone Signaling Pathways (e.g., Auxin, Abscisic Acid, Salicylic (B10762653) Acid, Ethylene)

The jasmonate pathway, for which OPC-4 is a vital intermediate, does not operate in isolation. It is part of a complex signaling web and engages in extensive crosstalk with other phytohormone pathways to fine-tune plant responses to various developmental and environmental signals. mdpi.comnih.govnih.gov

Auxin: The interaction between the jasmonate and auxin pathways is crucial for regulating aspects of plant development, such as root growth. nih.gov There are parallels in their signaling mechanisms; for instance, both pathways utilize the SCF E3 ubiquitin ligase complex to degrade transcriptional repressors (JAZ proteins for jasmonates and Aux/IAA proteins for auxin). mdpi.comnih.gov This shared machinery suggests points of integration and co-regulation.

Abscisic Acid (ABA): ABA is a key hormone in mediating responses to abiotic stress. mdpi.com The jasmonate and ABA signaling pathways interact to balance the plant's resource allocation between growth and defense. For example, the ABA receptor PYL4 has been shown to be involved in modulating JA responses, indicating a direct molecular link between the two pathways. nih.gov Transcription factors like ABSCISIC ACID INSENSITIVE4 (ABI4) can mediate ABA-triggered responses that influence auxin transport, adding another layer to this hormonal interplay. nih.govnih.gov

Salicylic Acid (SA): The relationship between jasmonate and salicylic acid is often antagonistic. mdpi.com This antagonism is a key mechanism for prioritizing defense strategies. Generally, the SA pathway is activated in response to biotrophic pathogens, while the JA pathway (dependent on intermediates like OPC-4) is crucial for defense against necrotrophic pathogens and herbivorous insects. mdpi.com The balance between these two pathways allows the plant to mount the most appropriate defense.

Ethylene (B1197577): Jasmonate and ethylene frequently act synergistically, particularly in activating defense responses against certain pathogens. nih.govfrontiersin.org Many defense-related genes, such as those for plant defensins, require the concurrent activation of both pathways for full expression. nih.gov Ethylene-responsive transcription factors can interact with components of the JA signaling cascade to co-regulate target genes. mdpi.com

PhytohormoneNature of Crosstalk with the Jasmonate PathwayKey Physiological Outcomes
Auxin Synergistic and AntagonisticRoot development, lateral root formation, defense responses. mdpi.comnih.gov
Abscisic Acid (ABA) Synergistic and AntagonisticAbiotic stress responses, seed germination, metabolic reprogramming. mdpi.comnih.gov
Salicylic Acid (SA) Primarily AntagonisticPrioritization of defense against biotrophic vs. necrotrophic pathogens. mdpi.com
Ethylene (ET) Primarily SynergisticDefense against necrotrophic pathogens, induction of defense genes. mdpi.comnih.gov

Receptor Interactions and Signal Transduction Mechanisms

Signal transduction in the jasmonate pathway is initiated by the perception of the active hormone JA-Ile. frontiersin.org The receptor for JA-Ile is the F-box protein COI1, which is a component of the SCF(COI1) E3 ubiquitin ligase complex. frontiersin.org The binding of JA-Ile to COI1 enhances the affinity of COI1 for its target JAZ repressor proteins. frontiersin.org This leads to the ubiquitination and subsequent degradation of JAZ proteins, which is the central event that transduces the jasmonate signal into a transcriptional response. mdpi.com

The role of 3-Cyclopentylbutanoic acid (OPC-4) in this context is that of a precursor, essential for the synthesis of the jasmonic acid that is ultimately converted to the JA-Ile ligand. There is currently no evidence to suggest that OPC-4 itself binds to COI1 or has its own dedicated receptor in higher plants. However, studies on the JA precursor OPDA have revealed that it can have signaling functions independent of its conversion to JA, activating TGA transcription factors through interaction with plastidial cyclophilins. nih.gov This raises the possibility that other intermediates in the pathway, such as OPC-4, could also have specific, though currently uncharacterized, signaling roles or interactions.

Functional Implications in Plant Physiology and Development

The integrity of the jasmonate biosynthetic pathway, including the formation of OPC-4, is critical for a multitude of physiological and developmental processes in plants. Jasmonates are integral to orchestrating plant life, from growth regulation to survival under stress. sciencedaily.commdpi.com

Key functions supported by the jasmonate pathway include:

Defense Against Biotic Stress: The most well-documented function is mediating defense against a broad range of attackers. This includes producing anti-herbivore compounds and activating defense genes against necrotrophic fungal pathogens. nih.gov

Response to Abiotic Stress: Jasmonates are involved in tolerance to abiotic stresses such as drought and salinity. mdpi.com

Reproductive Development: The pathway is essential for male fertility, specifically for processes like stamen and pollen development. mdpi.com

Growth Regulation: Jasmonates influence root growth, leaf senescence, and tuber formation. frontiersin.orgmdpi.com

As a necessary intermediate, the production of OPC-4 is a non-negotiable step for the plant to execute these functions. Any disruption in the β-oxidation process that leads to OPC-4 would impair the production of jasmonic acid, leaving the plant vulnerable to pests and pathogens and unable to complete key developmental programs. nih.gov

Future Research Directions and Methodological Advancements

Development of Novel Stereoselective Synthetic Routes for Analogues

The synthesis of structurally diverse analogues of 3-Cyclopentylbutanoic acid with precise stereochemical control is a key area for future investigation. The development of novel stereoselective synthetic routes is crucial for exploring the structure-activity relationships of this compound and its derivatives. researchgate.net

Current methodologies for the synthesis of chiral carboxylic acids often rely on asymmetric hydrogenation, dihydroxylation, and the use of chiral auxiliaries. pharmaguideline.com Future research will likely focus on the development of more efficient and versatile catalytic asymmetric methods. rsc.org This includes the design of novel chiral catalysts that can facilitate the enantioselective synthesis of α-stereogenic carboxylic acids with high yields and stereoselectivity. rsc.org

Organocatalysis, employing small organic molecules as catalysts, presents a promising avenue for the asymmetric synthesis of butenolides and butyrolactones, which can serve as precursors to 3-Cyclopentylbutanoic acid analogues. acs.orgnih.gov Additionally, methods involving the stereoselective synthesis of complex cyclopentanes using chiral α,β-unsaturated acylammonium intermediates could be adapted for the construction of the cyclopentyl moiety with defined stereochemistry. nih.gov The exploration of enzymatic resolutions and biocatalysis could also provide environmentally friendly and highly selective routes to chiral cyclopentenone precursors. acs.org

Table 1: Emerging Stereoselective Synthetic Strategies

Synthetic ApproachKey FeaturesPotential Application for 3-Cyclopentylbutanoic Acid Analogues
Catalytic Asymmetric Hydrogenation Utilizes chiral metal catalysts (e.g., Rhodium, Ruthenium) to achieve high enantioselectivity in the reduction of double bonds. pharmaguideline.comSynthesis of chiral butanoic acid derivatives with defined stereocenters.
Organocascade Reactions Employs chiral organocatalysts to initiate a cascade of reactions, forming multiple bonds and stereocenters in a single operation. nih.govEfficient construction of complex cyclopentane (B165970) rings with high stereocontrol.
Enzymatic Kinetic Resolution Utilizes enzymes (e.g., lipases) to selectively react with one enantiomer of a racemic mixture, allowing for the separation of enantiomers. acs.orgPreparation of enantiomerically pure cyclopentenone intermediates.
1,3-Dipolar Cycloaddition Involves the reaction of a 1,3-dipole with a dipolarophile to form a five-membered ring, which can be a key step in building the cyclopentane moiety. doi.orgStereoselective formation of substituted cyclopentane rings.

Integration of Advanced Analytical Techniques for Comprehensive Profiling in Biological Systems

A thorough understanding of the biological roles of 3-Cyclopentylbutanoic acid necessitates the use of advanced analytical techniques for its detection and quantification in complex biological matrices. The field of lipidomics, which aims to comprehensively analyze all lipids in a biological system, provides a powerful toolkit for this purpose. plos.org

Gas chromatography-mass spectrometry (GC-MS) is a well-established and highly sensitive method for the analysis of fatty acids. nih.gov Derivatization of the carboxylic acid group can enhance volatility and improve chromatographic separation, allowing for the identification and quantification of cyclopentenyl fatty acids. nih.govdtu.dkresearchgate.net Future advancements in GC-MS will likely focus on improving sensitivity and developing high-throughput methods for the analysis of large sample cohorts. nih.gov

Nuclear magnetic resonance (NMR) spectroscopy offers a non-destructive method for the structural elucidation and quantification of fatty acids. aocs.org 1H NMR can be used to identify the characteristic signals of the cyclopropane (B1198618) ring in related cyclic fatty acids, and this approach could be adapted for cyclopentyl-containing compounds. nih.govacs.org Advanced NMR techniques, such as two-dimensional NMR, can provide detailed structural information, aiding in the unambiguous identification of novel analogues in biological samples. nih.gov

Liquid chromatography-mass spectrometry (LC-MS) has become a cornerstone of lipidomics due to its high sensitivity and ability to analyze a wide range of lipid classes without derivatization. sannova.net The development of novel LC-MS-based strategies, such as those involving chemical derivatization to pinpoint double bond positions in unsaturated lipids, could be applied to identify and quantify isomers of 3-Cyclopentylbutanoic acid and its metabolites. nih.gov

Table 2: Advanced Analytical Techniques for 3-Cyclopentylbutanoic Acid Profiling

TechniquePrincipleAdvantages for 3-Cyclopentylbutanoic Acid Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) Separates volatile compounds based on their boiling points and identifies them based on their mass-to-charge ratio. nih.govHigh sensitivity and resolution for the analysis of fatty acids, including positional isomers. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of atomic nuclei to provide detailed structural information about molecules. aocs.orgNon-destructive, provides unambiguous structural elucidation, and allows for quantification without the need for standards. nih.govnih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS) Separates compounds based on their polarity and other physicochemical properties, followed by mass analysis. sannova.netHigh throughput, high sensitivity, and suitable for the analysis of a broad range of lipids in complex biological mixtures. sannova.net

Refined Computational Models for Mechanistic Insights and Predictive Biology

Computational modeling and simulation are becoming increasingly indispensable tools for understanding the molecular mechanisms underlying the biological activity of fatty acids and for predicting their behavior in biological systems.

Molecular docking studies can be employed to predict the binding affinity and orientation of 3-Cyclopentylbutanoic acid and its analogues to target proteins, such as enzymes and receptors. This information can provide valuable insights into their mechanism of action and guide the design of more potent and selective compounds.

Molecular dynamics (MD) simulations can provide a dynamic view of the interactions between 3-Cyclopentylbutanoic acid and biological membranes or proteins. nih.govplos.orgmdpi.com These simulations can reveal how the compound affects membrane properties, such as fluidity and thickness, and how it interacts with specific amino acid residues in a protein's binding pocket. nih.gov Coarse-grained MD simulations can be used to study larger systems and longer timescales, providing insights into processes like the extraction of fatty acids. nih.govfrontiersin.org

Quantitative structure-activity relationship (QSAR) models can be developed to correlate the structural features of 3-Cyclopentylbutanoic acid analogues with their biological activity. These models can then be used to predict the activity of novel, untested compounds, thereby accelerating the drug discovery process.

Elucidation of Undiscovered Metabolic and Signaling Networks in Plant Biology

While the presence of cyclopentenyl fatty acids in certain plants is known, the metabolic pathways and signaling networks involving 3-Cyclopentylbutanoic acid in the broader plant kingdom remain largely unexplored. Future research in this area holds the potential to uncover novel roles for this compound in plant growth, development, and stress responses.

Unsaturated fatty acids and their derivatives are known to play multiple roles in plant responses to both biotic and abiotic stress. nih.govfrontiersin.orgnih.govresearchgate.netfrontiersin.org They can act as signaling molecules, precursors to defense compounds like jasmonates, and modulators of membrane fluidity. frontiersin.orgnih.govnih.gov Investigating the role of 3-Cyclopentylbutanoic acid in these processes could reveal new mechanisms of plant defense and adaptation.

Plant metabolic pathways are complex and interconnected networks. nih.govmdpi.comnih.gov Untargeted metabolomics approaches, coupled with genetic and biochemical studies, can be used to identify the enzymes and intermediates involved in the biosynthesis and degradation of 3-Cyclopentylbutanoic acid in plants. mdpi.com This could lead to the discovery of novel metabolic pathways and regulatory mechanisms.

Plant development is regulated by a complex interplay of signaling molecules, including hormones like auxin and abscisic acid. mdpi.comfrontiersin.orgmdpi.com Fatty acid-derived signals can cross-talk with these hormonal pathways to fine-tune developmental processes. mdpi.com Future studies should explore the potential for 3-Cyclopentylbutanoic acid to act as a signaling molecule in plants and to interact with known signaling networks to regulate growth and development. nih.govpnnl.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Cyclopentylbutanoic acid, and how can yield be maximized?

  • Methodology : Synthesis typically involves cyclopentyl group introduction via alkylation or coupling reactions. For example, cyclopentyl acetic acid derivatives can be synthesized using MsCl (methanesulfonyl chloride) and K₂CO₃ in acetonitrile (ACN) to facilitate cyclization . Yield optimization requires precise control of reaction time, temperature, and stoichiometry. Post-synthesis purification via recrystallization (using solvents like ethyl acetate/hexane) or column chromatography (silica gel, gradient elution) is critical to isolate high-purity product.

Q. Which analytical techniques are most effective for characterizing 3-Cyclopentylbutanoic acid?

  • Methodology :

  • NMR Spectroscopy : ¹H/¹³C NMR identifies cyclopentyl ring protons (δ 1.5–2.5 ppm) and carboxylic acid protons (broad peak ~δ 12 ppm).
  • IR Spectroscopy : Carboxylic acid C=O stretching (~1700 cm⁻¹) and O-H stretching (~2500–3000 cm⁻¹) confirm functional groups. Compare with IR data for structurally similar compounds (e.g., cyclobutanecarboxylic acids) for validation .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) determines molecular ion ([M+H]⁺) and fragmentation patterns to verify molecular formula.

Q. How does the cyclopentyl moiety influence the compound’s solubility and reactivity?

  • Methodology : The cyclopentyl group enhances lipophilicity, reducing aqueous solubility. Quantify via logP measurements (shake-flask method or HPLC-derived retention times). Reactivity studies (e.g., esterification kinetics) can compare 3-Cyclopentylbutanoic acid with linear-chain analogs under identical conditions (e.g., H₂SO₄-catalyzed ethanol esterification) .

Advanced Research Questions

Q. What computational strategies predict the bioactivity of 3-Cyclopentylbutanoic acid against inflammatory targets?

  • Methodology : Perform molecular docking (AutoDock Vina, Schrödinger Suite) to model interactions with cyclooxygenase-2 (COX-2) or NF-κB. Use PubChem-derived 3D structures (CID: [retrieve from PubChem]) and validate with MD simulations (GROMACS) to assess binding stability. Compare results with experimental IC₅₀ values from in vitro enzyme inhibition assays .

Q. How can contradictory data on metabolic stability be resolved in preclinical studies?

  • Methodology :

  • In Vitro Assays : Use liver microsomes (human/rat) to measure half-life (t½) and intrinsic clearance. Replicate under varying pH, temperature, and cofactor conditions.
  • Data Analysis : Apply mixed-effects models to account for clustered data (e.g., multiple observations per subject) and identify confounding variables (e.g., batch effects) .
  • Cross-Validation : Compare LC-MS/MS results with radiometric assays to confirm metabolite profiles.

Q. What strategies optimize enantiomeric purity in asymmetric synthesis of 3-Cyclopentylbutanoic acid derivatives?

  • Methodology :

  • Chiral Catalysts : Screen chiral auxiliaries (e.g., Evans’ oxazolidinones) or organocatalysts (e.g., proline derivatives) in asymmetric alkylation.
  • Analytical Validation : Use chiral HPLC (Chiralpak columns) or circular dichroism (CD) to quantify enantiomeric excess (ee). Reference cyclobutanecarboxylic acid resolution protocols for method adaptation .

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